molecular formula C8H6ClF3N2O B14073646 Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- CAS No. 89983-97-1

Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-

Cat. No.: B14073646
CAS No.: 89983-97-1
M. Wt: 238.59 g/mol
InChI Key: FUHIWAVIDSNBSQ-UHFFFAOYSA-N
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Description

Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to the phenyl ring, which imparts unique chemical properties. It is widely used in various scientific research fields due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or interact with receptors, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

89983-97-1

Molecular Formula

C8H6ClF3N2O

Molecular Weight

238.59 g/mol

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6ClF3N2O/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15)

InChI Key

FUHIWAVIDSNBSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)N)Cl

Origin of Product

United States

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